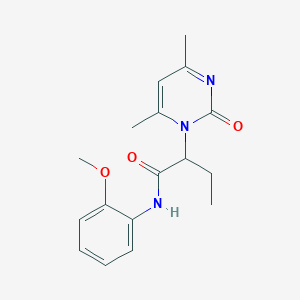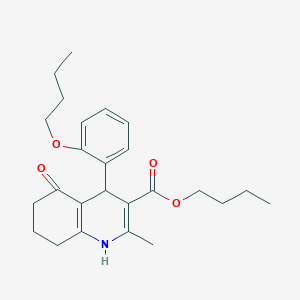![molecular formula C21H14Cl2N2O B5231969 3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5231969.png)
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol, commonly known as CLIM, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. CLIM is a synthetic compound that belongs to the class of imidazole derivatives and is known for its potent biological activities.
科学研究应用
CLIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CLIM has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. Moreover, CLIM has been found to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the regulation of cortisol levels in the body. This makes CLIM a potential candidate for the treatment of various diseases, including diabetes, obesity, and hypertension.
作用机制
The mechanism of action of CLIM is not fully understood. However, it is believed that CLIM exerts its biological activities by binding to specific receptors in the body. For instance, CLIM has been found to bind to the glucocorticoid receptor, which is responsible for the regulation of cortisol levels in the body. Moreover, CLIM has been shown to inhibit the activity of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 and cyclooxygenase-2, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
CLIM has been found to exhibit a wide range of biochemical and physiological effects. For instance, CLIM has been shown to inhibit the proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Moreover, CLIM has been found to exhibit potent anti-inflammatory and analgesic activities. Additionally, CLIM has been shown to reduce the levels of cortisol in the body, which makes it a potential candidate for the treatment of various diseases, including diabetes, obesity, and hypertension.
实验室实验的优点和局限性
CLIM has several advantages and limitations for lab experiments. One of the main advantages of CLIM is its potent biological activities, which make it a potential candidate for the treatment of various diseases. Moreover, CLIM is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of CLIM is its potential toxicity, which makes it necessary to use caution when handling and administering the compound.
未来方向
There are several future directions for the study of CLIM. One of the main future directions is the development of new analogs of CLIM with improved potency and selectivity. Moreover, further studies are needed to elucidate the mechanism of action of CLIM and its potential applications in the treatment of various diseases. Additionally, studies are needed to evaluate the safety and toxicity of CLIM in preclinical and clinical settings. Overall, the study of CLIM has the potential to lead to the development of new and effective therapies for various diseases.
合成方法
CLIM can be synthesized using a variety of methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and copper-catalyzed azide-alkyne cycloaddition. Among these methods, the Suzuki coupling reaction is the most widely used method for synthesizing CLIM. This method involves the reaction of 4,5-bis(4-chlorophenyl)-1H-imidazole-2-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst.
属性
IUPAC Name |
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(26)12-15/h1-12,26H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKXBTCQWWYWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)

![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)
![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5231945.png)
![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)
![1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5231958.png)

![4-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5231988.png)
